molecular formula C10H7BrFN B11869748 5-Bromo-8-fluoro-6-methylquinoline

5-Bromo-8-fluoro-6-methylquinoline

Cat. No.: B11869748
M. Wt: 240.07 g/mol
InChI Key: PYVDXLKXDIWVLZ-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-6-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-fluoro-6-methylquinoline can be achieved through various methods. One common approach involves the bromination and fluorination of 6-methylquinoline. The reaction typically requires the use of bromine and a fluorinating agent under controlled conditions. The reaction may proceed through electrophilic aromatic substitution, where the bromine and fluorine atoms are introduced into the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoro-6-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium catalysts and boronic acids.

Major Products

    Substitution Products: Various substituted quinolines.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

    Cross-Coupling Products: Biaryl quinolines.

Scientific Research Applications

5-Bromo-8-fluoro-6-methylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoro-6-methylquinoline involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine and bromine atoms can enhance its binding affinity and specificity for these targets. The pathways involved may include inhibition of DNA gyrase or topoisomerase, leading to disruption of DNA replication and cell death .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-fluoroquinoline
  • 6-Methylquinoline
  • 8-Fluoro-6-methylquinoline
  • 5,8-Difluoroquinoline

Uniqueness

5-Bromo-8-fluoro-6-methylquinoline is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the quinoline ring. This combination of substituents imparts distinct chemical properties, such as enhanced reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7BrFN

Molecular Weight

240.07 g/mol

IUPAC Name

5-bromo-8-fluoro-6-methylquinoline

InChI

InChI=1S/C10H7BrFN/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,1H3

InChI Key

PYVDXLKXDIWVLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Br)C=CC=N2)F

Origin of Product

United States

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